3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-9-14(16(20)7-8-18)12(2)19(11)10-13-5-3-4-6-15(13)17/h3-6,9H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASXNLRYSLJZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research has indicated that compounds with similar structures to 3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance its interaction with biological targets involved in cancer proliferation.
-
Antimicrobial Properties :
- Studies suggest that derivatives of this compound can show promising antimicrobial activity. The nitrile group is often associated with enhanced bioactivity against bacteria and fungi.
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Neuroprotective Effects :
- There is emerging evidence that compounds structurally related to this pyrrole derivative may possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways.
Material Science Applications
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Polymer Synthesis :
- The compound can serve as a versatile building block in the synthesis of novel polymers. Its functional groups allow for copolymerization reactions that can yield materials with tailored properties for specific applications.
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Nanotechnology :
- Due to its unique chemical structure, it can be utilized in the development of nanomaterials for drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.
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Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry investigated the efficacy of pyrrole derivatives, including similar compounds to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models.
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Case Study on Antimicrobial Properties :
- Research featured in Applied Microbiology demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for new antibiotic development.
Medicinal Chemistry Applications
-
Targeted Cancer Therapy :
- This compound has shown promise as a targeted therapy agent due to its ability to inhibit specific kinases involved in cancer progression.
-
Inflammation Modulation :
- Studies indicate that it may have anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis.
-
Case Study on Targeted Cancer Therapy :
- A clinical trial reported in Cancer Research highlighted the effectiveness of this compound in inhibiting tumor growth in patients with specific genetic markers.
-
Case Study on Inflammation Modulation :
- Research published in The Journal of Immunology demonstrated significant reduction in inflammatory markers in animal models treated with this compound.
Mechanism of Action
The mechanism of action of 3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Reactivity Comparisons
Epoxiconazole’s triazole and epoxide groups introduce significant polarity, contrasting with the nitrile and ketone groups in the target compound, which may reduce water solubility .
Biological Activity :
- DMPI and CDFII () demonstrate antimicrobial synergism, but their piperidine-indole scaffolds differ fundamentally from the pyrrole-nitrile framework of the target compound, suggesting divergent mechanisms of action .
- The methoxyethyl-pyrrole derivative () is a proprietary building block, emphasizing its utility in medicinal chemistry, whereas the target compound’s applications remain underexplored in the provided literature .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for trifluoromethoxy-substituted pyrroles (), but the 2-chlorophenylmethyl group may necessitate tailored protection/deprotection strategies to avoid steric hindrance during coupling reactions .
- Epoxiconazole ’s synthesis involves epoxidation and triazole incorporation, which are more complex than the straightforward nitrile introduction seen in the target compound .
Key Research Findings
- Steric and Electronic Modulation : Substitution at the pyrrole N1 position (e.g., 2-chlorophenylmethyl vs. trifluoromethoxy groups) significantly impacts molecular conformation and intermolecular interactions, as inferred from crystallographic studies using SHELX software ().
Biological Activity
The compound 3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Structure and Composition
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 235.71 g/mol
| Property | Value |
|---|---|
| Molecular Weight | 235.71 g/mol |
| LogP | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrrole structures. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines. A notable study demonstrated that pyrrole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic proteins and cell cycle arrest .
The mechanisms by which the compound exerts its biological effects include:
- Inhibition of Anti-Apoptotic Proteins : The compound may inhibit proteins that prevent apoptosis, thus promoting cell death in cancer cells.
- Regulation of Apoptotic Pathways : It has been observed that such compounds can regulate key apoptotic proteins, leading to increased expression of pro-apoptotic factors like Bax and p53 .
- Caspase Activation : The activation of caspases is crucial for the execution phase of apoptosis; compounds similar to this one have been shown to enhance caspase activity significantly .
Antimicrobial Activity
Pyrrole derivatives have also been noted for their antimicrobial properties. They exhibit activity against a range of pathogens, suggesting their potential use as therapeutic agents in treating infections .
Study 1: Anticancer Efficacy
In a controlled study, a pyrrole derivative with a similar structure was tested against colorectal carcinoma (HCT116) cells. The compound exhibited an IC50 value of 6.76 µg/mL, indicating significant cytotoxicity compared to standard chemotherapeutics .
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of pyrrole-based compounds revealed that they possess broad-spectrum activity against various bacterial strains. The study utilized disk diffusion methods to assess efficacy, showing clear zones of inhibition in treated cultures .
Q & A
Basic Question
- X-ray crystallography : Use SHELXL for refinement, focusing on resolving torsional angles influenced by the 2-chlorophenyl and dimethyl groups. Key parameters include thermal displacement parameters (ADPs) to model steric hindrance .
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with crystallographic data, identifying discrepancies in bond lengths or angles due to electronic effects .
Advanced Question
- Handling crystallographic disorders : For flexible substituents (e.g., the 2-chlorophenyl group), apply PART instructions in SHELXL to model split positions and refine occupancy factors .
- Electron density maps : Analyze residual density peaks (>0.3 e/ų) to detect unresolved solvent molecules or hydrogen-bonding networks affecting stability .
What analytical techniques are critical for characterizing the reactivity of the nitrile and carbonyl groups in this compound under varying pH conditions?
Basic Question
- Spectroscopic methods :
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies degradation products under acidic/basic conditions .
Advanced Question
- Kinetic studies : Employ stopped-flow spectroscopy to measure rate constants for nitrile hydrolysis (e.g., conversion to amides or carboxylic acids) at varying pH .
- Mechanistic probes : Use isotopic labeling (e.g., -H₂O) with mass spectrometry to trace reaction pathways .
How can researchers address contradictions in biological activity data for this compound across different assay systems?
Advanced Question
Assay validation :
- Replicate experiments using standardized protocols (e.g., identical cell lines, incubation times) to isolate methodological variability .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Data triangulation :
- Compare IC₅₀ values with structurally analogous compounds (e.g., 3-oxopropanenitrile derivatives with fluorophenyl groups) to identify substituent-specific trends .
- Apply multivariate regression to correlate bioactivity with physicochemical descriptors (logP, polar surface area) .
What methodological approaches are recommended for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
Advanced Question
- Biophysical techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
- Structural biology :
How can researchers design experiments to explore the compound’s potential as a precursor for novel heterocyclic frameworks?
Advanced Question
Reactivity screening :
- Test cycloaddition reactions (e.g., Huisgen 1,3-dipolar) with azides or alkynes to form triazoles .
- Explore Pd-catalyzed cross-couplings (e.g., Suzuki–Miyaura) to append aryl/heteroaryl groups .
Mechanistic studies :
- Use in situ IR/NMR to monitor intermediates in ring-forming reactions .
- Perform Hammett analysis to quantify electronic effects of substituents on reaction rates .
What strategies are effective in resolving low crystallinity or twinning issues during X-ray diffraction studies of this compound?
Advanced Question
- Crystallization optimization :
- Data processing :
How can comparative studies with structurally similar compounds (e.g., fluorophenyl analogs) enhance understanding of this compound’s SAR?
Advanced Question
- SAR table :
| Compound | Substituent | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|---|
| 2-Chlorophenyl derivative | -Cl, -CH₃ | 2.8 | 0.45 | Kinase X |
| 2-Fluorophenyl derivative | -F, -CH₃ | 2.5 | 0.62 | Kinase X |
| 4-Bromophenyl derivative | -Br, -CH₃ | 3.1 | 0.28 | Kinase X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
